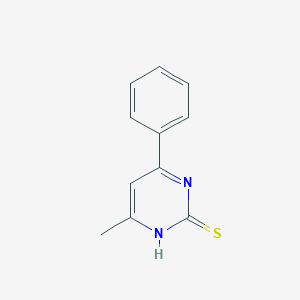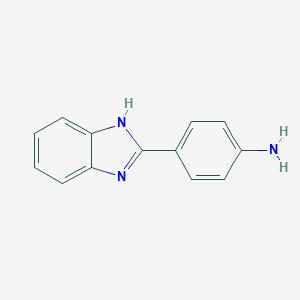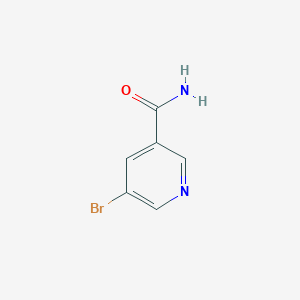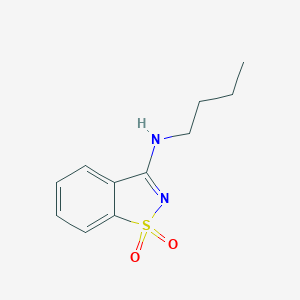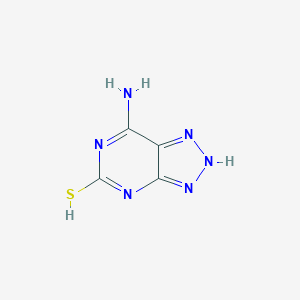
5H-1,2,3-Triazolo(4,5-d)pyrimidine-5-thione, 1,4-dihydro-7-amino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-1,2,3-Triazolo(4,5-d)pyrimidine-5-thione, 1,4-dihydro-7-amino- is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. This compound is known to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Mécanisme D'action
The mechanism of action of 5H-1,2,3-Triazolo(4,5-d)pyrimidine-5-thione, 1,4-dihydro-7-amino- is not fully understood. However, it is believed to exert its biological activities by modulating various signaling pathways in cells. For example, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses. It also inhibits the activity of cyclin-dependent kinases (CDKs), which are involved in the regulation of cell cycle progression.
Effets Biochimiques Et Physiologiques
5H-1,2,3-Triazolo(4,5-d)pyrimidine-5-thione, 1,4-dihydro-7-amino- has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory disorders. It also induces cell cycle arrest and apoptosis in cancer cells, which makes it a potential candidate for cancer therapy. Additionally, it has been shown to inhibit the replication of several viruses, including HIV and HCV.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5H-1,2,3-Triazolo(4,5-d)pyrimidine-5-thione, 1,4-dihydro-7-amino- is its broad range of biological activities, which makes it a potential candidate for the development of drugs for various diseases. It also has good pharmacokinetic properties, including good oral bioavailability and metabolic stability. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to formulate for oral administration.
Orientations Futures
There are several future directions for the research on 5H-1,2,3-Triazolo(4,5-d)pyrimidine-5-thione, 1,4-dihydro-7-amino-. One of the potential areas of application is in the development of drugs for the treatment of inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. Another potential area of application is in the development of anti-cancer drugs, particularly for the treatment of solid tumors. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential drug targets.
Méthodes De Synthèse
The synthesis of 5H-1,2,3-Triazolo(4,5-d)pyrimidine-5-thione, 1,4-dihydro-7-amino- can be achieved by the reaction of 5-mercapto-1,2,3-triazole-4-carboxamide with 2,4,6-trichloropyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is then purified by column chromatography to obtain the desired compound in high yield and purity.
Applications De Recherche Scientifique
5H-1,2,3-Triazolo(4,5-d)pyrimidine-5-thione, 1,4-dihydro-7-amino- has been extensively studied for its potential applications in drug discovery. This compound has been shown to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It also exhibits anti-tumor activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to possess anti-viral activity against several viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
Propriétés
Numéro CAS |
87866-18-0 |
|---|---|
Nom du produit |
5H-1,2,3-Triazolo(4,5-d)pyrimidine-5-thione, 1,4-dihydro-7-amino- |
Formule moléculaire |
C4H4N6S |
Poids moléculaire |
168.18 g/mol |
Nom IUPAC |
7-amino-2,4-dihydrotriazolo[4,5-d]pyrimidine-5-thione |
InChI |
InChI=1S/C4H4N6S/c5-2-1-3(9-10-8-1)7-4(11)6-2/h(H4,5,6,7,8,9,10,11) |
Clé InChI |
JLMNKZSTJKHESS-UHFFFAOYSA-N |
SMILES isomérique |
C12=NNN=C1N=C(N=C2N)S |
SMILES |
C12=NNN=C1NC(=S)N=C2N |
SMILES canonique |
C12=NNN=C1N=C(N=C2N)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



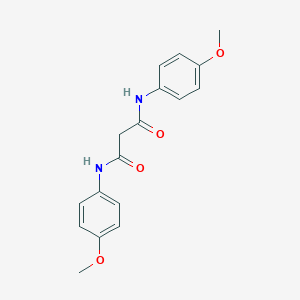
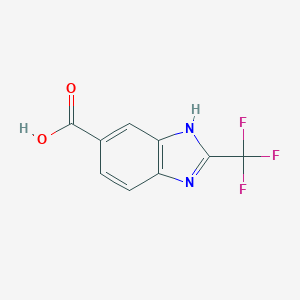
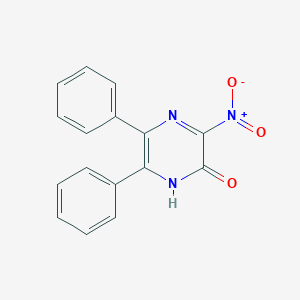
![2-Oxa-7-azaspiro[4.5]decane](/img/structure/B182942.png)
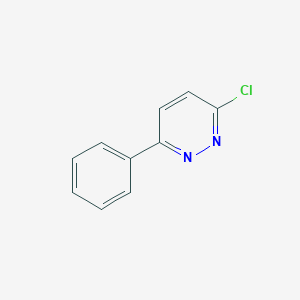
![2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B182945.png)
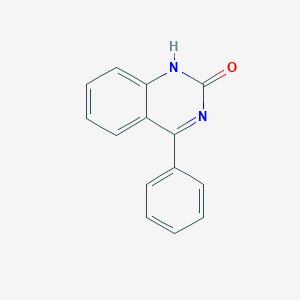
![(2S)-2-[[(2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoyl]amino]-4-methylpentanoic acid](/img/structure/B182947.png)

